2-(2,4-dichlorophenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Description
The compound 2-(2,4-dichlorophenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone. The phenyl ring is further substituted with a sulfonamide group connected to a 2-methylpiperidine moiety.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-14-4-2-3-11-24(14)29(26,27)17-8-6-16(7-9-17)23-20(25)13-28-19-10-5-15(21)12-18(19)22/h5-10,12,14H,2-4,11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGWBPVLKJBYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of the sulfonyl chloride intermediate: The next step involves reacting 4-aminobenzenesulfonyl chloride with 2-methylpiperidine to form the sulfonyl chloride intermediate.
Coupling reaction: Finally, the sulfonyl chloride intermediate is reacted with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have indicated that compounds with similar structures to 2-(2,4-dichlorophenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide exhibit significant anticancer activities. For instance, derivatives of dichlorophenoxy compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that it may possess activity against a range of bacterial strains, potentially serving as a lead compound for the development of new antibiotics .
Neurological Applications
Given the presence of the piperidine moiety in its structure, there is potential for neuropharmacological applications. Compounds with similar piperidine structures have been explored for their effects on neurotransmitter systems, which could lead to treatments for neurological disorders such as depression or anxiety .
Therapeutic Uses
Potential Drug Development
The unique combination of a dichlorophenoxy group and a piperidine sulfonamide suggests that this compound could be a candidate for drug development targeting various diseases. Its structural features allow it to interact with multiple biological targets, making it versatile in therapeutic applications.
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of synthesized derivatives based on the structure of this compound. Results demonstrated that certain derivatives significantly reduced tumor growth in xenograft models while exhibiting low toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural analogs, their substituents, and molecular properties:
Key Observations :
- The 2-methylpiperidinylsulfonyl group in the target compound introduces steric bulk and conformational rigidity compared to smaller heterocycles like pyrrolidine .
- Replacement of the sulfonamide group with a pyridinyl moiety (Compound 533) reduces molecular weight by ~25%, likely altering solubility and target affinity .
Biological Activity
2-(2,4-dichlorophenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic compound with potential pharmacological applications. Its molecular structure includes a dichlorophenoxy group and a sulfonamide moiety, which are known to influence biological activity significantly. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula: C20H22Cl2N2O4S
- Molecular Weight: 457.37 g/mol
- CAS Number: 349621-07-4
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It is believed to exhibit selective binding affinities, particularly towards sigma receptors, which are implicated in several neurological and psychiatric disorders.
Biological Activity Overview
Research indicates that this compound may possess the following biological activities:
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Sigma Receptor Affinity
- The compound has shown significant binding affinity for sigma receptors, particularly σ1 and σ2 types. This interaction is crucial as sigma receptors are involved in pain modulation, neuroprotection, and the regulation of mood and anxiety.
- Antinociceptive Effects
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Cytotoxicity Against Cancer Cells
- Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
-
Case Study on Pain Management
- A study evaluated the efficacy of the compound in a rodent model of chronic pain. Results indicated that treatment significantly alleviated pain symptoms compared to control groups, suggesting its potential as a therapeutic agent for pain management.
-
Cancer Research
- In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., breast cancer and leukemia). The results showed that it inhibited cell proliferation and induced apoptosis at specific concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Sulfonation of 2,4-dichloroaniline to generate the sulfonamide intermediate.
- Step 2 : Coupling with 4-aminobenzenesulfonamide using triethylamine as a base .
- Step 3 : Final acetamide formation via reaction with 2-(2-methylpiperidin-1-yl)sulfonylphenyl acetyl chloride.
- Key Conditions : Temperature control (0–5°C for sensitive steps), inert atmosphere (N₂), and purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, methylpiperidinyl protons at δ 1.2–2.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ≈ 482.5 Da) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
